molecular formula C14H12N2O B101161 4-Ethoxybenzo[c]cinnoline CAS No. 19174-71-1

4-Ethoxybenzo[c]cinnoline

Cat. No.: B101161
CAS No.: 19174-71-1
M. Wt: 224.26 g/mol
InChI Key: CEHFNZDOHWFNOA-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[c]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused benzene and pyridazine ring system with an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[c]cinnoline can be achieved through several methods. One common approach involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. For instance, the cyclization of ortho-ethynylarenediazonium salts can yield benzo[c]cinnoline derivatives .

Another method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This method allows for the construction of diversely functionalized benzo[c]cinnoline derivatives with high efficiency and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[c]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) or electrochemical oxidation.

    Reduction: Electrochemical reduction or transition-metal catalysis.

    Substitution: Aryl halides, aryl hydrazides, and nitrobenzene under appropriate catalytic conditions.

Major Products

The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Ethoxybenzo[c]cinnoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[c]cinnoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s fluorescence properties are due to its unique photophysical characteristics, including broad absorption bands and large Stoke shifts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxybenzo[c]cinnoline is unique due to its ethoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-ethoxybenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHFNZDOHWFNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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